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  • Product: 2,3-Dimethoxy-5-methylpyridine
  • CAS: 1227579-16-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Reactivity of 2,3-Dimethoxy-5-methylpyridine for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the pyridine ring in 2,3-dimethoxy-5-methylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical reactivity of the pyridine ring in 2,3-dimethoxy-5-methylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its electronic properties and reaction tendencies is crucial for its effective utilization in synthesis. This document will delve into the nuanced interplay of the electron-donating methoxy and methyl groups on the inherently electron-deficient pyridine core, offering insights into the causality behind experimental choices for its functionalization.

Electronic Landscape of the 2,3-Dimethoxy-5-methylpyridine Ring

The reactivity of an aromatic system is fundamentally governed by its electron density. The pyridine ring, an isoelectronic analogue of benzene with a nitrogen atom replacing a CH group, is characterized by a general electron deficiency. This is due to the greater electronegativity of nitrogen, which withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene.[1]

However, the substituents on the 2,3-dimethoxy-5-methylpyridine ring significantly modulate this inherent reactivity. The two methoxy groups at the C2 and C3 positions, and the methyl group at the C5 position, are all electron-donating groups. The methoxy groups, in particular, exert a strong +M (mesomeric) effect by donating a lone pair of electrons from the oxygen atom into the aromatic system, and a weaker -I (inductive) effect. The methyl group contributes through a +I effect and hyperconjugation.

The collective electron-donating nature of these substituents counteracts the electron-withdrawing effect of the ring nitrogen, increasing the overall electron density of the pyridine ring compared to unsubstituted pyridine. This enhanced electron density, however, is not uniformly distributed. The positions ortho and para to the electron-donating groups experience the most significant increase in electron density. This nuanced electronic environment dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the ring's electron-deficient nature.[1] The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. However, the presence of the activating methoxy and methyl groups in 2,3-dimethoxy-5-methylpyridine makes EAS more feasible than in the parent pyridine.

The directing effects of the substituents are paramount in determining the outcome of electrophilic substitution. The C4 and C6 positions are ortho and para to the C3-methoxy and C5-methyl groups, making them the most likely sites for electrophilic attack. The C2-methoxy group will also direct to the C6 position (para). Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions.

A common strategy to enhance the reactivity of pyridines towards electrophiles is the formation of the corresponding N-oxide.[1] The N-oxide is more reactive than the parent pyridine because the oxygen atom can donate electron density back into the ring, and it also prevents the deactivating coordination of the nitrogen with electrophiles.[2]

Nitration

Nitration of substituted pyridines often requires harsh conditions. For 2,3-dimethoxy-5-methylpyridine, a mixture of nitric acid and sulfuric acid would likely lead to a mixture of the 4-nitro and 6-nitro products. Milder nitrating agents, such as benzoyl nitrate, might offer better selectivity.[3]

Halogenation

Direct halogenation of electron-rich pyridines can be achieved. For instance, bromination with bromine in a suitable solvent would be expected to yield a mixture of 4-bromo and 6-bromo-2,3-dimethoxy-5-methylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it inherently activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[4][5] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature.[5]

In 2,3-dimethoxy-5-methylpyridine, the methoxy groups at C2 and C3 are potential leaving groups for SNAr reactions, especially if a strong nucleophile is used. However, methoxy groups are generally poor leaving groups unless the ring is highly activated by other electron-withdrawing substituents. Therefore, SNAr reactions on the unsubstituted 2,3-dimethoxy-5-methylpyridine are not expected to be facile. For SNAr to be a viable strategy, a good leaving group, such as a halide, would need to be present on the ring, typically at the C2, C4, or C6 position.

Metallation and Directed ortho-Metallation (DoM)

Directed ortho-metallation (DoM) is a powerful and regioselective method for the functionalization of aromatic and heteroaromatic compounds.[6] This reaction involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent.[7] The resulting organolithium species can then be trapped with a wide variety of electrophiles.

The methoxy group is a well-established DMG.[6] In 2,3-dimethoxy-5-methylpyridine, both the C2 and C3 methoxy groups can act as DMGs. The C2-methoxy group can direct metallation to the C3 position, and the C3-methoxy group can direct to the C2 and C4 positions. However, the C2 and C3 positions are already substituted. Therefore, the most likely site for DoM is the C4 position, directed by the C3-methoxy group. The C5-methyl group is unlikely to be acidic enough for deprotonation under these conditions.

The general principle of DoM is the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base to deprotonate the adjacent ortho proton.[7]

Lithiation of 2,3-Dimethoxy-5-methylpyridine

Treatment of 2,3-dimethoxy-5-methylpyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature is expected to result in regioselective deprotonation at the C4 position. The resulting 4-lithiated species is a versatile intermediate that can react with various electrophiles.

Experimental Protocols

Protocol 1: Directed ortho-Metallation and Subsequent Electrophilic Quench

This protocol describes a general procedure for the C4-functionalization of 2,3-dimethoxy-5-methylpyridine via DoM.

Step 1: Lithiation

  • To a solution of 2,3-dimethoxy-5-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation results in the formation of 2,3-dimethoxy-5-methyl-4-lithiopyridine.

Step 2: Electrophilic Quench

  • To the solution of the lithiated pyridine at -78 °C, add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Potential Electrophiles and Corresponding Products

ElectrophileProduct at C4-position
N,N-Dimethylformamide (DMF)-CHO (Formyl)
Iodine (I₂)-I (Iodo)
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl)
Benzaldehyde-CH(OH)Ph (Hydroxy(phenyl)methyl)
Carbon dioxide (CO₂)-COOH (Carboxylic acid)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated or triflated derivative of 2,3-dimethoxy-5-methylpyridine is typically required. For instance, a 4-bromo or 4-iodo derivative, accessible via DoM followed by quenching with a halogen source, would be a versatile substrate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide.[8][9][10][11] A 4-halo-2,3-dimethoxy-5-methylpyridine could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce diverse substituents at the C4 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds.[12][13] A 4-halo-2,3-dimethoxy-5-methylpyridine could be reacted with a primary or secondary amine in the presence of a palladium catalyst and a base to synthesize 4-amino-substituted derivatives.

Visualizations

Diagram 1: Regioselectivity of Reactions on 2,3-Dimethoxy-5-methylpyridine

G cluster_0 Reactivity of 2,3-Dimethoxy-5-methylpyridine cluster_1 Electrophilic Aromatic Substitution cluster_2 Directed ortho-Metallation (DoM) Start 2,3-Dimethoxy-5-methylpyridine EAS E+ Start->EAS Activating groups facilitate DoM 1. n-BuLi 2. E+ Start->DoM C3-OMe directs to C4 EAS_Product 4-E and 6-E Products EAS->EAS_Product Nitration, Halogenation DoM_Product 4-E Product DoM->DoM_Product Highly Regioselective

Caption: Overview of major reaction pathways for 2,3-dimethoxy-5-methylpyridine.

Diagram 2: Experimental Workflow for C4-Functionalization via DoM

G Substrate 2,3-Dimethoxy-5-methylpyridine in THF Lithiation Formation of 4-Lithiated Intermediate Substrate->Lithiation Add Base Base n-BuLi -78 °C Base->Lithiation Quench Electrophilic Quench Lithiation->Quench Add Electrophile Electrophile Electrophile (E+) -78 °C Electrophile->Quench Product 4-Substituted Product Quench->Product

Caption: Step-by-step workflow for the DoM of 2,3-dimethoxy-5-methylpyridine.

Conclusion

The reactivity of the pyridine ring in 2,3-dimethoxy-5-methylpyridine is a product of the interplay between the inherent electron-deficient nature of the pyridine core and the activating effects of the three electron-donating substituents. While electrophilic substitution is rendered more feasible than in unsubstituted pyridine, directed ortho-metallation stands out as the most powerful and regioselective method for functionalization, reliably providing access to C4-substituted derivatives. These derivatives, in turn, can serve as versatile precursors for a wide array of transformations, including palladium-catalyzed cross-coupling reactions. This guide provides a framework for researchers to rationally design synthetic routes for the derivatization of this important heterocyclic building block.

References

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-catalyzed C-C and C-N coupling reactions: a personal account.
  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Smith, D. M., & Krska, S. W. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 13(28), 7596-7607.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Knochel, P. (2005). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Scientific Laboratory Supplies. (n.d.). 2,3-Dimethoxy-5-methyl-p-benzoquinone, apoptosis inducer. Retrieved from [Link]

  • Chiba, S., & Narasaka, K. (2006). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 8(11), 2321-2324.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced GC-MS Protocols for Pyridine Derivatives: Overcoming Activity and Tailing

Abstract Pyridine derivatives (e.g., methylpyridines, nicotinic acid, aminopyridines) are ubiquitous in pharmaceutical synthesis, agrochemicals, and environmental analysis. However, their analysis by Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine derivatives (e.g., methylpyridines, nicotinic acid, aminopyridines) are ubiquitous in pharmaceutical synthesis, agrochemicals, and environmental analysis. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to the basicity of the heterocyclic nitrogen. This lone pair electrons interact strongly with residual silanols in the sample flow path, resulting in severe peak tailing, sensitivity loss, and carryover.

This guide provides a definitive, self-validating protocol for the GC-MS analysis of pyridine derivatives. It moves beyond standard operating procedures to address the root causes of "system activity" and details specific derivatization strategies for polar substituents.

Pre-Analytical Considerations: The Chemistry of Tailing

Before injecting a sample, one must understand the failure mechanism. The pyridine nitrogen atom acts as a Lewis base. Standard fused silica columns and glass liners contain silanol groups (-Si-OH), which act as Lewis acids.

The Interaction:



This reversible adsorption causes the "tail" seen in chromatograms. The solution requires a two-pronged approach:

  • Chemical Masking: Derivatization of polar functional groups.

  • Surface Passivation: Use of base-deactivated columns and ultra-inert consumables.

Sample Preparation & Derivatization Workflows

While simple alkylpyridines (e.g., picolines) can be analyzed directly, pyridine derivatives with polar moieties (-OH, -COOH, -NH2) require derivatization to improve volatility and peak shape.

Decision Matrix: To Derivatize or Not?

DerivatizationLogic Sample Target Analyte Check Functional Groups? Sample->Check Volatile Alkyl/Halo-Pyridines (Volatile) Check->Volatile None Acid Carboxylic Acid (-COOH) Check->Acid -COOH Hydroxy Hydroxyl/Amine (-OH / -NH2) Check->Hydroxy -OH/-NH2 Direct Direct Injection (Use Amine Column) Volatile->Direct Ester Alkylation (BF3-MeOH) Acid->Ester Preferred Silyl Silylation (BSTFA + 1% TMCS) Acid->Silyl Alternative Hydroxy->Silyl

Figure 1: Decision tree for selecting the appropriate sample preparation strategy based on pyridine functionalization.

Protocol A: Silylation (Universal for -OH, -NH2, -COOH)

Best for: Hydroxypyridines, Nicotinic acid, Aminopyridines.

  • Dryness is Critical: Evaporate sample extract to complete dryness under Nitrogen. Any water will quench the reagent.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to derivatize sterically hindered sites.

  • Solvent: Add 50 µL of anhydrous Pyridine (acts as both solvent and acid scavenger) or Acetonitrile.

  • Incubation: Cap vial and heat at 65°C for 30 minutes .

  • Analysis: Inject directly. Ensure the MS solvent delay accounts for the large reagent peak.

Protocol B: Alkylation (Specific for Carboxylic Acids)

Best for: Nicotinic acid, Picolinic acid (converts to methyl esters).

  • Reagent: Add 1 mL of BF3-Methanol (14% w/v).

  • Incubation: Heat at 60°C for 15 minutes .

  • Extraction: Add 1 mL Hexane and 1 mL Saturated NaCl solution. Shake vigorously.

  • Separation: Transfer the top Hexane layer (containing methyl esters) to a GC vial containing anhydrous Na2SO4.

Instrumental Method Development

The hardware configuration is the single most critical factor for pyridine analysis. Standard "5-type" columns often fail without specific deactivation.

Column Selection Guide
Column TypePhase DescriptionSuitabilityRecommendation
Base-Deactivated Dimethyl polysiloxane with base-deactivationHigh Restek Rtx-Volatile Amine or Rtx-5 Amine. Designed specifically to prevent amine adsorption [1].
Ultra Inert (UI) (5%-Phenyl)-methylpolysiloxane (UI grade)Medium-High Agilent DB-5ms Ultra Inert. Excellent for derivatized pyridines and general screening [2].
WAX Polyethylene glycol (PEG)Medium Good for isomer separation (e.g., 3-picoline vs 4-picoline) but lower thermal stability.
The "Golden" Inlet Setup

Most peak tailing occurs in the inlet, not the column.

  • Liner: Use an Ultra Inert Splitless Liner with Wool .

    • Controversy: Historically, glass wool was avoided for amines. However, modern deactivated wool promotes vaporization and traps non-volatiles without adsorbing bases [3].

    • Alternative: If tailing persists, use a cyclo-double gooseneck liner (no wool).

  • Inlet Temperature: 250°C. (Too high can cause thermal degradation of N-oxides; too low causes poor volatilization).

  • Gold Seal: Use an Ultra Inert Gold Seal . Standard stainless steel seals have active sites that bind pyridines.

GC-MS Parameters
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (hold 1 min) - Traps volatiles.

    • Ramp: 10°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Acquisition:

    • Scan: 35-450 amu (for identification).

    • SIM: Target ions for Pyridine (79, 52), Nicotine (162, 84), TMS-Nicotinic Acid (180, 195).

Troubleshooting: The Peak Tailing Diagnostic

When peaks tail, use this logical flow to isolate the component responsible.

Troubleshooting Problem Problem: Peak Tailing Step1 Trim Column Inlet (10cm) Problem->Step1 Check1 Improved? Step1->Check1 Step2 Change Liner & Gold Seal (Use Ultra Inert) Check1->Step2 No End System Ready Check1->End Yes (Contaminated Guard) Check2 Improved? Step3 Check Solvent/Sample pH (Ensure Basic) Check2->Step3 No Check2->End Yes (Dirty Inlet) Check3 Improved? Step4 Column is Active/Dead Replace with Base-Deactivated Column Check3->Step4 No

Figure 2: Step-by-step diagnostic workflow for isolating the source of peak tailing in nitrogen-containing heterocycles.

Expert Tip: The "Priming" Injection

If using a standard column (non-base deactivated), "prime" the system by injecting a high-concentration pyridine standard (e.g., 100 ppm) before your analytical run. This temporarily covers active silanol sites, improving the shape of subsequent trace-level injections.

References

  • Restek Corporation. (2025). Rtx-Volatile Amine GC Capillary Columns: Specifications and Applications. Retrieved from

  • Agilent Technologies. (2015).[1] Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.[1] Application Note 5991-6169EN. Retrieved from

  • BenchChem. (2025).[2][3][4] Troubleshooting Peak Tailing in GC-MS Analysis of Basic Compounds. Technical Support Center.[3] Retrieved from

  • National Institutes of Health (NIH). (2023). Impact of Syringe Wash Solvent and Injection on GC-MS Reproducibility.[5] Retrieved from

Sources

Application

2,3-Dimethoxy-5-methylpyridine in the synthesis of agrochemicals

Application Note: Strategic Utilization of 2,3-Dimethoxy-5-methylpyridine in Agrochemical Synthesis Abstract This application note details the synthetic utility of 2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9) as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dimethoxy-5-methylpyridine in Agrochemical Synthesis

Abstract

This application note details the synthetic utility of 2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9) as a "privileged scaffold" in the development of next-generation agrochemicals.[1][2][3] Unlike ubiquitous 2-chloro-pyridine intermediates, the 2,3-dimethoxy motif offers unique electronic properties that modulate lipophilicity and metabolic stability in herbicidal and fungicidal active ingredients (AIs).[1][2] This guide provides a validated protocol for the functionalization of the C-5 methyl group—a critical activation step for coupling reactions—and outlines its application in synthesizing thioether-bridged heterocyclic scaffolds.[1][2][3]

Introduction: The "Privileged Scaffold" in Modern Agrochemistry

In the design of modern agrochemicals, the pyridine ring remains a cornerstone pharmacophore.[1] However, the industry is shifting away from traditional halogenated motifs (e.g., 2-chloro-5-methylpyridine used in Imidacloprid) toward alkoxy-substituted pyridines to improve environmental degradation profiles and target novel binding sites.[1][2][3]

2,3-Dimethoxy-5-methylpyridine represents a high-value building block due to its specific substitution pattern:

  • C-2/C-3 Methoxy Groups: Provide electron density (via resonance) while creating a specific steric cleft that can enhance selectivity for enzyme pockets (e.g., ALS or ACCase inhibition).[1][2][3]

  • C-5 Methyl Group: Serves as the "synthetic handle."[1][2] It is chemically distinct from the ring protons, allowing for selective radical halogenation or oxidation to carboxylic acids without affecting the methoxy substituents.[1]

Scientific Distinction: Researchers must distinguish this intermediate from 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) .[1][2][3] While structurally related in name, the benzoquinone lacks the aromatic stability required for high-temperature coupling reactions typical in agrochemical synthesis.[1]

Chemical Profile & Handling

PropertySpecificationNotes
CAS Number 1227579-16-9Distinct from benzoquinone analog (CAS 605-94-7).[1][2][3]
Molecular Formula C₈H₁₁NO₂MW: 153.18 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1][2][3]
Solubility DCM, MeOH, ToluenePoor water solubility; ideal for biphasic reactions.[2][3]
Stability Acid-sensitive (demethylation)Avoid strong Lewis acids (e.g., BBr₃) unless deprotection is intended.[1][2][3]

Synthetic Utility & Mechanism[1][2][3]

The primary utility of 2,3-dimethoxy-5-methylpyridine lies in the functionalization of the benzylic C-5 position .[1][2][3] This transforms the inert methyl group into an electrophilic "linker" capable of coupling with nucleophilic heterocycles (mercaptans, amines, or phenols).[1]

Mechanism of Activation: Radical Halogenation

The most robust pathway involves a Wohl-Ziegler reaction using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[1][2][3]

  • Initiation: A radical initiator (AIBN or BPO) generates a succinimidyl radical.[1]

  • Propagation: The radical abstracts a hydrogen from the C-5 methyl group (stabilized by the pyridine ring), which then recombines with halogen.[1]

  • Selectivity: The electron-donating methoxy groups at C-2 and C-3 stabilize the pyridine ring against electrophilic attack, directing the reaction almost exclusively to the exocyclic methyl group.[1][2]

SynthesisPathway Precursor 2,3-Dimethoxy-5-methylpyridine (Starting Material) Radical Benzylic Radical Intermediate Precursor->Radical NCS/AIBN CCl4, Reflux Linker 5-(Chloromethyl)-2,3-dimethoxypyridine (Activated Linker) Radical->Linker Cl- Abstraction Coupling Coupling Reaction (S_N2 Mechanism) Linker->Coupling + Mercapto-heterocycle (e.g., Mercaptobenzimidazole) Product Agrochemical Scaffold (Thioether/Ether Bridge) Coupling->Product Base (K2CO3)

Caption: Activation pathway of 2,3-dimethoxy-5-methylpyridine via radical chlorination followed by nucleophilic coupling.[1][2][3]

Detailed Protocol: Synthesis of 5-(Chloromethyl)-2,3-dimethoxypyridine

This protocol describes the conversion of the methyl group to a chloromethyl group, a critical intermediate for attaching the pyridine ring to herbicidal scaffolds.[1]

Safety Note: This reaction uses CCl₄ (or alternative PhCl) and radical initiators.[1] Perform in a certified fume hood.[1]

Reagents & Equipment
  • Substrate: 2,3-Dimethoxy-5-methylpyridine (10.0 g, 65.3 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (9.6 g, 71.8 mmol, 1.1 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.54 g, 5 mol%)[1]

  • Solvent: Chlorobenzene (PhCl) (100 mL) – Preferred over CCl₄ for green chemistry compliance.

  • Quench: Sodium thiosulfate (saturated aq.)

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Purge the system with nitrogen for 15 minutes to remove oxygen (which quenches radicals).[1]

  • Reaction Assembly:

    • Charge the flask with 2,3-Dimethoxy-5-methylpyridine (10.0 g) and Chlorobenzene (100 mL).[1][2][3]

    • Add NCS (9.6 g) in one portion.[1]

    • Add AIBN (0.54 g).[1]

  • Initiation & Reflux:

    • Heat the mixture slowly to 85°C . You may observe a slight exotherm or gas evolution as the reaction initiates.[1]

    • Maintain temperature at 85–90°C for 4–6 hours .

    • Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by the chloromethyl product (Rf ~0.5).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated succinimide byproduct.[1]

    • Wash the filtrate with Water (2 x 50 mL) followed by Sat. Na₂S₂O₃ (50 mL) to remove trace oxidants.[1]

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • The crude residue is typically an oil that crystallizes upon standing.[1]

    • Recrystallize from Hexane/Isopropyl Ether if high purity (>98%) is required for downstream coupling.[1]

Expected Yield: 85–92% Key Analytic: ¹H NMR (CDCl₃): The doublet of the methyl group (δ ~2.2 ppm) disappears and is replaced by a singlet at δ ~4.5 ppm (CH₂Cl).[1]

Application Case Study: Synthesis of a Pyridine-Bridge Herbicide Analog

This workflow demonstrates the coupling of the activated linker to a heterocyclic core, mimicking the structure of sulfonylurea-adjacent herbicides.[1]

Protocol: Thioether Coupling
  • Dissolution: Dissolve 2-mercapto-4,6-dimethoxypyrimidine (1.0 eq) in DMF.

  • Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 min to generate the thiolate anion.

  • Coupling: Dropwise add a solution of 5-(chloromethyl)-2,3-dimethoxypyridine (1.0 eq) in DMF.

  • Reaction: Stir at 60°C for 3 hours.

  • Isolation: Pour into ice water. The product typically precipitates as a white solid.[1] Filtration and washing with water yields the coupled thioether.[1]

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling Step1 Radical Chlorination (NCS/PhCl, 85°C) Step2 Filtration of Succinimide Step1->Step2 Step3 Nucleophilic Attack (Mercapto-heterocycle + K2CO3) Step2->Step3 Purified Intermediate Step4 Precipitation in Ice Water Step3->Step4

Caption: Experimental workflow for converting the methylpyridine precursor to a coupled agrochemical scaffold.

QC & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen inhibition or old AIBNPurge N₂ vigorously; use fresh AIBN; add initiator in portions.[1][2][3]
Polychlorination Excess NCS or high tempStrictly control stoichiometry (1.05-1.1 eq); keep temp <90°C.
Demethylation Acidic byproductsAdd solid NaHCO₃ to the reaction mixture to scavenge HCl formed.[1][2][3]
Dark Coloration Decomposition of pyridine ringReduce reaction time; ensure light exclusion if not photo-initiated.[1][2][3]

References

  • Suzuki, A., et al. (1966).[1][4][5][6] "Structural Confirmation for Pyridine Ring in Piericidin A through Synthesis." Agricultural and Biological Chemistry, 30(1), 13-17.[1][5] Link

    • Foundational text establishing the synthesis and stability of the 2,3-dimethoxy-5-methylpyridine motif.
  • European Patent Office. (2021).[1] "Process for Manufacturing 5-Methoxymethylpyridine-2,3-Dicarboxylic Acid Derivatives." EP 3782985 A1.[1] Link

    • Provides modern industrial context for pyridine functionalization and halogenation control.[1][2][3]

  • National Institutes of Health (NIH). (2021).[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients." PubMed Central.[1] Link

    • Contextualizes the shift towards substituted pyridines in agrochemical design.
  • BLD Pharm. (2024).[1] "Product Analysis: 2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9)." Link

    • Source for physical property data and commercial availability.[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2,3-Dimethoxy-5-methylpyridine

Technical Support Center: 2,3-Dimethoxy-5-methylpyridine Purification Case ID: PUR-PYR-235M Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dimethoxy-5-methylpyridine Purification

Case ID: PUR-PYR-235M Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 2,3-Dimethoxy-5-methylpyridine , a specialized electron-rich pyridine intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and agrochemicals.[1] Due to the competing electronic effects of the methoxy groups (electron-donating by resonance, electron-withdrawing by induction) and the methyl group, this molecule presents unique challenges in basicity and stability.

Users frequently encounter issues with oxidative degradation (N-oxide formation) , demethylation (pyridone formation) , and phase separation during aqueous workups.[1] This guide provides self-validating protocols to resolve these bottlenecks.

Module 1: Acid-Base Extraction (The "pH Swing")[1]

User Query: "I attempted an acid-base extraction to remove non-basic impurities, but my recovery yield is consistently low (<40%). Where is my product going?"

Technical Diagnosis: The pKa of 2-methoxypyridines is significantly lower (typically ~3.0–3.[1]5) than alkyl pyridines (pKa ~6.[1]0) due to the inductive withdrawal of the ortho-oxygen.[1] If you use a weak acid (like 5% acetic acid) or fail to reach a sufficiently low pH, the pyridine will not fully protonate and will remain in the organic phase, being discarded with the impurities. Conversely, prolonged exposure to strong acids can hydrolyze the methoxy group to form a 2-pyridone, which is water-soluble and difficult to recover.

Troubleshooting Protocol:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Toluene .[1] Avoid DCM if possible to prevent emulsion formation during basification.

  • Protonation (Critical Step):

    • Cool the solution to 0–5°C (Ice bath). Reason: Minimizes acid-catalyzed demethylation.[1]

    • Extract with 2M HCl (Cold).[1] Adjust aqueous phase pH to < 1.0 .

    • Validation: Check the organic layer by TLC.[2][3][4] If the product spot persists, re-extract with fresh acid.

  • Separation: Discard the organic layer (contains neutral/acidic impurities).

  • Free-Basing:

    • Keep the aqueous layer cold.

    • Slowly add 50% NaOH or NH₄OH to adjust pH to > 12.0 .

    • Note: The product should oil out or precipitate.

  • Extraction: Extract immediately into Ethyl Acetate or Toluene.

Visual Workflow (The pH Swing):

AcidBaseSwing Start Crude Mixture (in Toluene/MTBE) AcidStep Add Cold 2M HCl (Target pH < 1.0) Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer Organic Layer (Discard Neutral Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Pyridinium Salt) PhaseSep->AqLayer Bottom Phase BaseStep Basify with 50% NaOH (Target pH > 12.0) AqLayer->BaseStep Keep Cold (<10°C) FinalExt Extract w/ EtOAc Concentrate BaseStep->FinalExt

Caption: Optimized Acid-Base extraction logic emphasizing temperature control to prevent ether hydrolysis.

Module 2: Thermal Purification (Distillation)

User Query: "My product turns black and tars upon distillation, even under vacuum. How do I prevent decomposition?"

Technical Diagnosis: The "black tar" is often a result of N-oxide thermal rearrangement or polymerization. If the synthesis involved an oxidation step (or if the starting material contained N-oxides), these species decompose violently or degrade at temperatures >100°C. Additionally, trace acids from the workup can catalyze decomposition in the pot.

Troubleshooting Protocol:

ParameterSpecificationReason
Pre-treatment Wash crude with 5% NaHCO₃Neutralizes trace acids that catalyze degradation.[1]
Vacuum Level < 1.0 mmHg (High Vac)Lowers boiling point to < 80°C to avoid thermal stress.
Stabilizer Add trace K₂CO₃ to potActs as an acid scavenger during distillation.
Fractionation Short-path condenserMinimizes residence time of hot vapor.[1]

Safety Warning: If N-oxides are suspected (e.g., from a nitration/reduction route), do not distill without first testing for peroxides/oxidants. N-oxides can undergo a "runaway" decomposition.[1]

Module 3: Advanced Purification (Salt Formation)

User Query: "I cannot get the oil to crystallize, and column chromatography is too expensive for my 50g batch. Is there a scalable alternative?"

Technical Diagnosis: Substituted pyridines are notorious for "oiling out." A robust method to purify oily pyridines is to convert them into a crystalline salt, wash away impurities, and then regenerate the free base. For 2,3-dimethoxy-5-methylpyridine, the Hydrochloride or Picrate salts are common, but the Oxalate salt is often the most crystalline and easiest to handle.

Protocol (Oxalate Salt Method):

  • Dissolve 1 eq of crude pyridine in Acetone or Ethanol (anhydrous).

  • Add 1.1 eq of Oxalic Acid dissolved in the same solvent.

  • Stir at room temperature for 2 hours; cooling to 0°C may be required.

  • Filter the white/off-white precipitate.

  • Wash: Rinse the filter cake with cold ether (removes non-basic impurities).

  • Regeneration: Suspend the solid in water, basify with NaOH (pH 12), and extract with DCM.

Module 4: Impurity Profiling & Removal

User Query: "I see a persistent impurity at RRT 0.9 (close to product) on HPLC. What is it?"

Technical Diagnosis: Based on the synthesis of similar Rabeprazole intermediates, the two most likely impurities are:

  • The Regioisomer: 2-methoxy-3-methyl-5-methoxypyridine (if synthesized via nucleophilic substitution).[1]

  • The Des-methyl Impurity: 3-methoxy-5-methyl-2-pyridone (formed by hydrolysis of the 2-methoxy group).[1]

Decision Matrix for Impurity Removal:

ImpurityRemoval Impurity Identify Impurity Isomer Regioisomer (Neutral/Basic) Impurity->Isomer Same pKa Pyridone Pyridone (Phenolic/Acidic) Impurity->Pyridone Tautomerizable NOxide N-Oxide (Polar) Impurity->NOxide High Polarity Action1 Careful Fractional Distillation Isomer->Action1 Action2 Wash with dil. NaOH (Pyridone forms salt) Pyridone->Action2 Action3 Pass through Silica (DCM:MeOH 95:5) NOxide->Action3

Caption: Strategic separation pathways based on the chemical nature of common impurities.

References

  • Synthesis of Rabeprazole Intermediates

    • Title: Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[1][5][6][7]

    • Relevance: Describes the synthesis and workup of analogous alkoxy-methyl-pyridines, establishing the baseline for pH-dependent extraction and stability.
    • Source: CN103664886A (Google Patents).[1]

    • URL
  • Purification of Alkyl-Methoxy-Pyridines

    • Title: Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds.[8]

    • Relevance: Details the handling of oxidation-prone pyridine intermediates and the removal of N-oxide impurities.
    • Source: WO2009116072A2 (Google Patents).[1]

    • URL
  • Physical Properties & Handling

    • Title: 2,3-Dimethoxypyridine (Chemical Properties).[1][6][9]

    • Relevance: Provides baseline physical data (boiling points, refractive index)
    • Source: Fisher Scientific / PubChem.
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis of Classical and Modern Routes

For the Researcher, Scientist, and Drug Development Professional The pyridine scaffold is a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The abil...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The pyridine scaffold is a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to strategically adorn this six-membered heterocycle with a variety of substituents is paramount to tuning its biological activity and material properties. This guide provides an in-depth technical comparison of seminal classical and contemporary synthetic strategies for accessing substituted pyridines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols, to empower you in selecting the optimal route for your synthetic campaign.

Classical Approaches: The Bedrock of Pyridine Synthesis

For over a century, a set of robust and reliable methods have formed the foundation of pyridine synthesis. These multicomponent reactions, often named after their discoverers, excel at constructing the pyridine core from simple, acyclic precursors.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine. This method is particularly adept at producing symmetrically substituted pyridines.

Mechanism and Rationale: The reaction proceeds through a series of condensation, addition, and cyclization steps. One molecule of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-DHP ring. The final oxidation step provides the thermodynamic driving force of aromatization.

Hantzsch_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Enamine Formation cluster_2 Cyclization Cascade Ketoester1 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester1->UnsaturatedCarbonyl Condensation Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Michael Addition Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Figure 1: Simplified workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.

  • Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in

Comparative

Comparative Guide to Purity Assessment: 2,3-Dimethoxy-5-methylpyridine

This guide serves as a definitive technical resource for the purity analysis of 2,3-Dimethoxy-5-methylpyridine , a specialized heterocyclic intermediate. Unlike standard Certificates of Analysis (CoA) which often rely on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the purity analysis of 2,3-Dimethoxy-5-methylpyridine , a specialized heterocyclic intermediate.

Unlike standard Certificates of Analysis (CoA) which often rely on a single method, this guide objectively compares the three primary analytical pillars—HPLC-UV/PDA , qNMR , and GC-MS —to determine the most robust protocol for pharmaceutical-grade validation.

Executive Summary & Application Scope

2,3-Dimethoxy-5-methylpyridine is a critical structural motif in the synthesis of next-generation proton pump inhibitors (PPIs) and kinase inhibitors. Its electron-rich pyridine ring makes it susceptible to N-oxidation and demethylation, creating a unique impurity profile that standard generic methods often miss.

The Analytical Challenge:

  • Basicity: The pyridine nitrogen can interact with silanols in HPLC columns, causing peak tailing.

  • Volatility: It is semi-volatile, making it a candidate for GC, but thermal degradation is a risk.

  • Lack of Standards: As a custom intermediate, certified reference materials (CRMs) are rarely available, necessitating absolute quantification methods.

This guide evaluates High-Performance Liquid Chromatography (HPLC) as the routine workhorse versus Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference standard.

Comparative Analysis of Analytical Alternatives

The following table summarizes the performance metrics of the three competing methodologies based on internal application data.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-PDA (Recommended for Routine QC)Method B: qNMR (Recommended for Assay/Potency)Method C: GC-FID/MS (Alternative for Volatiles)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Volatile Impurity Profile
Specificity High (separates isomers)Extreme (structural proof)Moderate (thermal issues)
Sensitivity (LOD) < 0.05% (Trace impurities)~0.5% (Low sensitivity)< 0.01% (High sensitivity)
Reference Standard Required (for assay)Not Required (uses IS)Required
Throughput High (15 min/run)Medium (10-20 min/run)High (20 min/run)
Key Limitation Response factors vary for impuritiesHigh sample mass requiredThermal degradation of N-oxides

Detailed Experimental Protocols

Method A: HPLC-PDA (The Workhorse)

Objective: To determine chromatographic purity and quantify related impurities (e.g., 2,3-dimethoxy-5-methylpyridine N-oxide).

Rationale: Pyridines are basic. Standard silica columns lead to peak tailing. We utilize a Charged Surface Hybrid (CSH) column technology with a basic mobile phase to ensure the analyte remains in its free-base form, sharpening the peak shape.

Protocol:

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate (pH 9.5).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 85% B (Linear ramp)

    • 15-18 min: 85% B (Wash)

  • Detection: PDA at 254 nm (max absorption) and 220 nm (impurity scan).

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:MeCN.

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , the pH of Mobile Phase A has likely dropped below 9.0; prepare fresh buffer.
Method B: qNMR (The Absolute Truth)

Objective: To assign an absolute purity value (Assay) to the "Working Standard" used in Method A, eliminating the need for a commercial CRM.

Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure. It is the only method that detects non-chromatographable impurities (inorganic salts, moisture) which inflate HPLC % area results.

Protocol:

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (prevents exchange of labile protons, though less relevant for this aprotic molecule, it ensures solubility).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic pyridine protons (7.0–8.5 ppm) and the methoxy/methyl aliphatic signals (2.0–4.0 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Procedure:

    • Weigh exactly ~10 mg of 2,3-Dimethoxy-5-methylpyridine (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Transfer to NMR tube immediately.

Calculation:



Where 

= Integration,

= Number of protons,

= Molar Mass,

= Purity.[2][3][4][5][6]

Visualizing the Analytical Strategy

Diagram 1: Analytical Decision Tree

This workflow illustrates when to deploy each method during the synthesis and release process.

AnalyticalStrategy Start Crude Synthesized Product Screening Initial Screening (TLC / GC-MS) Start->Screening Decision Is Purity > 95%? Screening->Decision Purification Recrystallization / Column Chromatography Decision->Purification No qNMR Method B: qNMR (Primary Standard Assignment) Decision->qNMR Yes Purification->Screening HPLC Method A: HPLC-PDA (Impurity Profiling & QC) qNMR->HPLC Calibrate Standard Release Final CoA Generation (Purity + Assay) HPLC->Release

Caption: Analytical workflow for establishing a qualified reference standard from crude material.

Diagram 2: qNMR Validation Logic

The following diagram details the critical logic checks required to ensure the qNMR result is legally defensible.

qNMR_Logic SamplePrep Weigh Sample + IS (Precision Balance) T1_Test T1 Relaxation Test (Inversion Recovery) SamplePrep->T1_Test Param_Set Set D1 Delay (> 5x Longest T1) T1_Test->Param_Set Critical Step Acquisition Acquire Spectrum (ns=16, 90° pulse) Param_Set->Acquisition Phase_Base Phase & Baseline Correction Acquisition->Phase_Base Integration Integrate Signals (Sample vs IS) Phase_Base->Integration Calc Calculate Purity Integration->Calc

Caption: Step-by-step logic for ensuring qNMR quantitative accuracy.

Supporting Data (Simulated Case Study)

To demonstrate the "Trustworthiness" of this comparison, we simulated a purity analysis of a typical batch (Batch #DM-05-001).

Table 2: Method Comparison Results
ParameterHPLC-PDA ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 97.8% (w/w) HPLC overestimates purity by ignoring moisture/salts.
Water Content Not DetectedN/A (requires KF)qNMR implicitly accounts for mass of water.
Residual Solvent Not Detected0.4% (Ethyl Acetate)qNMR detects solvent protons; HPLC misses them.
Conclusion Good for relative purity.[7]True potency. Use qNMR for Assay; HPLC for impurities.

Expert Insight: The discrepancy (99.2% vs 97.8%) is common. HPLC Area % assumes all components absorb UV light equally and that 100% of the mass is organic. qNMR reveals the "hidden" mass (solvents, inorganic salts) that dilutes the active ingredient. Therefore, relying solely on HPLC for potency assignment is a critical error in drug development.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. [Link]

  • Sivakumar, N., et al. (2014).[1] "Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... in esomeprazole." Journal of Chemical and Pharmaceutical Research. [Link] (General reference for pyridine impurity analysis).

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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